(4-Azepan-1-ylcyclohexyl)amine dihydrochloride chemical structure and properties
(4-Azepan-1-ylcyclohexyl)amine dihydrochloride chemical structure and properties
The (4-Azepan-1-ylcyclohexyl)amine Dihydrochloride Scaffold: A Technical Guide to sp³-Rich Pharmacophores in Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to highly three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. (4-Azepan-1-ylcyclohexyl)amine dihydrochloride (CAS: 1230100-72-7)[1] is a highly versatile aliphatic diamine building block that perfectly embodies this "escape from flatland" paradigm[2]. This whitepaper provides an in-depth technical analysis of its structural properties, stereochemical dynamics, pharmacological utility, and field-proven synthetic methodologies.
Structural Identity and the "Escape from Flatland" Paradigm
The molecular architecture of (4-Azepan-1-ylcyclohexyl)amine combines three distinct functional zones:
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The Primary Amine: A highly reactive nucleophilic center designed for facile conjugation (e.g., amide coupling, SNAr reactions) to a core drug scaffold.
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The Cyclohexane Spacer: A robust, sp³-hybridized cyclic framework that provides precise spatial orientation and distance between the two nitrogen atoms.
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The Azepane Ring: A seven-membered saturated heterocycle. Compared to standard five- or six-membered rings (like pyrrolidine or piperidine), the larger azepane ring imparts a significantly higher degree of conformational flexibility, allowing it to dynamically optimize interactions within complex biological target pockets[3].
With a Fraction of sp³ carbons (Fsp³) of 1.0, this scaffold introduces profound three-dimensionality into drug candidates, reducing flatland-associated off-target toxicity and improving overall solubility[2].
Fig 1. Structure-property relationships of the azepanyl-cyclohexyl-amine scaffold.
Physicochemical Properties & Stereochemical Dynamics
Understanding the quantitative metrics and spatial geometry of this building block is critical for predictive drug design. The dihydrochloride salt form is universally preferred for storage and transport, as free aliphatic diamines are often hygroscopic oils prone to rapid atmospheric oxidation[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Registry Number | 1230100-72-7[1] |
| Molecular Formula (Salt) | C₁₂H₂₆Cl₂N₂ |
| Molecular Weight (Salt) | 269.25 g/mol |
| Molecular Formula (Free Base) | C₁₂H₂₄N₂ |
| Fraction sp³ (Fsp³) | 1.0 (12/12 carbons) |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Rotatable Bonds | 2 (Excluding ring dynamics) |
The Impact of Cis/Trans Isomerism
The relative orientation of the primary amine and the azepane ring on the cyclohexane core dictates the molecule's vector projection. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain[3].
Table 2: Stereochemical Impact on Drug Design
| Isomer | Preferred Conformation | Steric Strain | Target Binding Implications |
| Trans-1,4 | Di-equatorial substituents | Minimal (Lowest energy) | Provides linear extension; ideal for projecting the azepane ring into solvent-exposed regions to improve solubility. |
| Cis-1,4 | Axial-equatorial substituents | Higher (1,3-diaxial interactions) | Induces a distinct spatial "kink." This non-linear geometry is often critical for high-affinity binding in specific receptor pockets, such as σ-receptors[4]. |
Pharmacological Utility
Incorporating the (4-Azepan-1-ylcyclohexyl)amine motif into a drug candidate serves two primary pharmacological purposes:
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Solubility Enhancement: Highly lipophilic cores (such as those found in kinase inhibitors) often suffer from poor bioavailability. Appending an azepane ring introduces a highly basic tertiary amine (pKa ~9.5–10.0) that becomes protonated at physiological pH. This drastically improves aqueous solubility and optimizes the Lipophilic Ligand Efficiency (LLE)[5].
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Receptor Targeting: The aminocyclohexyl and azepane moieties are privileged pharmacophores for Central Nervous System (CNS) targets. Derivatives of these structures have shown remarkable affinity for σ1 and σ2 receptors, making them valuable in the development of novel cytotoxic agents and neurotherapeutics[4].
Experimental Methodology: Self-Validating Amide Coupling Protocol
The most common application of this building block is its conjugation to a carboxylic acid-containing core via amide coupling. The following protocol utilizes HATU, a reagent known for its high efficiency with sterically demanding substrates, though careful temperature control is required to prevent epimerization of the acid[6].
Causality Note: The use of the dihydrochloride salt requires specific stoichiometric adjustments. The addition of excess base is non-negotiable; two equivalents are consumed immediately to neutralize the salt, while the excess ensures the primary amine remains unprotonated and nucleophilic.
Fig 2. Standardized, causality-driven workflow for HATU-mediated amide coupling of the dihydrochloride salt.
Step-by-Step Protocol
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Acid Activation (Self-Validating Step 1):
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Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
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Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir at 0 °C for 15 minutes.
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Validation: Sample a 1 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The appearance of the methyl ester mass [M+OMe]+ confirms successful formation of the reactive OAt ester.
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Salt Neutralization & Coupling:
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In a separate vial, suspend (4-Azepan-1-ylcyclohexyl)amine dihydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq) and sonicate until a clear solution is achieved (confirming successful free-basing).
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Add the diamine solution dropwise to the activated acid mixture. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Note: Maintaining RT rather than heating minimizes the risk of epimerization[6].
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Reaction Quench (Self-Validating Step 2):
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Monitor the reaction via LC-MS. Upon complete consumption of the active ester, quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes any residual acid and aids in washing away the water-soluble tetramethylurea byproduct generated by HATU.
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Extraction and Purification:
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Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final conjugated product.
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Analytical Validation Considerations
When validating the final synthesized structure, researchers must account for the unique spectral signatures of the azepane ring:
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NMR Spectroscopy: The seven-membered azepane ring introduces complex, overlapping multiplet patterns in the ¹H NMR spectrum, particularly in the 1.5–1.8 ppm region, which will heavily overlap with the equatorial/axial protons of the cyclohexane spacer. 2D NMR (COSY/HSQC) is highly recommended for definitive assignment.
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Mass Spectrometry: The basic tertiary nitrogen of the azepane ring ensures exceptional ionization efficiency in positive electrospray ionization (ESI+). The target compound will reliably present a dominant [M+H]⁺ peak, making LC-MS the ideal tool for rapid reaction monitoring.
References[1] 4-(Pyrrolidin-1-yl)cyclohexanamine dihydrochloride and related diamines. BLD Pharm.https://www.bldpharm.com[3] Contextualizing the Aminocyclohexyl and Azepane Structural Motifs in Pharmaceutical Chemistry. Benchchem.https://www.benchchem.com[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.https://pubs.acs.org[4] Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.https://pubs.acs.org[2] Emergent synthetic methods for the modular advancement of sp³-rich fragments. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/[5] Improvement of Aqueous Solubility of Lapatinib-derived Analogs. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/
Sources
- 1. 2206608-96-8|4-(Pyrrolidin-1-yl)cyclohexanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
